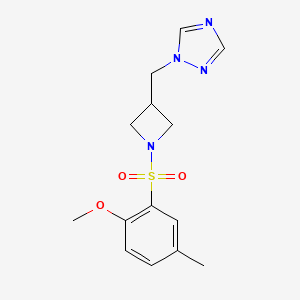![molecular formula C19H19N5 B2932377 N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 896845-67-3](/img/structure/B2932377.png)
N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H19N5 . It has an average mass of 317.388 Da and a monoisotopic mass of 317.164032 Da . This compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The ester reacts with POCl3 to afford pyridopyrazolopyrimidine, which then reacts with ethyl bromoacetate . The resulting compound reacts with POCl3 to afford a 4-chloro-derivative, which then reacts with hydrazine and a series of amines (primary and secondary) to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . It also contains a benzyl group attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis
This compound is part of a series of compounds that were designed and synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H19N5, an average mass of 317.388 Da, and a monoisotopic mass of 317.164032 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a compound of interest due to its involvement in the synthesis of complex heterocyclic structures, which are prevalent in many biologically active molecules. Research has focused on its synthesis, structural characterization, and the exploration of its bioactivities, leveraging its potential as a pharmacophore site for antitumor, antifungal, and antibacterial activities. For instance, Titi et al. (2020) describe the synthesis of related pyrazole derivatives, elucidating their structure through various spectroscopic techniques and X-ray crystallography, and evaluating their biological activity against breast cancer and microbes (Titi et al., 2020).
Bioactive Compound Development
The compound's derivatives have been synthesized and examined for their potential in creating new bioactive molecules. Research by El-Essawy (2010) on pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines reveals the synthesis of related compounds through cyclocondensation reactions, aimed at developing molecules with therapeutic applications, such as in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (El-Essawy, 2010).
Antiproliferative and Molecular Docking Studies
Further research has focused on the antiproliferative activities of synthesized derivatives, exploring their potential against various cancer cell lines. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity, highlighting the selective cytotoxicity of these compounds towards cancer cells over normal cells, with molecular docking studies suggesting their binding to specific sites of tubulin polymer (Nagaraju et al., 2020).
Antibacterial and Insecticidal Potential
The antibacterial and insecticidal potential of pyrimidine-linked heterocyclics synthesized from related compounds has been evaluated, indicating the relevance of these derivatives in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).
Enzyme Inhibition for Disease Treatment
Additionally, derivatives of this compound have been explored as enzyme inhibitors for the treatment of cognitive impairment and other diseases. Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for the potential treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, underscoring the compound's significance in medicinal chemistry (Li et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-Benzyl-2,8,10-Trimethylpyrido[2’,3’:3,4]Pyrazolo[1,5-a]Pyrimidin-4-Amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest and induces apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemische Analyse
Biochemical Properties
N-benzyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has been shown to interact with a variety of enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of N-benzyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine on cells are significant. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, N-benzyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to biomolecules, inhibits enzyme activity, and induces changes in gene expression . Specifically, it has been found to inhibit CDK2, leading to alterations in cell cycle progression .
Eigenschaften
IUPAC Name |
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-9-13(2)21-18-17(12)19-22-14(3)10-16(24(19)23-18)20-11-15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMTALRNBQXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)
![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)




